molecular formula C9H15F3O2 B7964516 (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol

Cat. No.: B7964516
M. Wt: 212.21 g/mol
InChI Key: UJSMJATYAKBQPW-UHFFFAOYSA-N
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Description

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol ( 1637310-71-4) is a fluorinated organic compound with the molecular formula C9H15F3O2 and a molecular weight of 212.21 g/mol . It is characterized by a cyclohexyl ring structure substituted with both a methoxy and a trifluoromethyl group at the 4-position, and a hydroxymethyl group. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for research and development. The presence of the trifluoromethyl group is of significant interest in medicinal and agrochemical chemistry, as this moiety is known to enhance key properties in candidate molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets . A prominent research application for scaffolds like this is the regioselective synthesis of novel trifluoromethyl-substituted heterocycles, such as spirotetracyclic isoxazolines and isoxrazoles, which are privileged structures in drug discovery for their antimicrobial and enzyme inhibitory activities . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-methoxy-4-(trifluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h7,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMJATYAKBQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction serves as a cornerstone for constructing the cyclohexyl backbone of (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol. Patent WO2006002691A1 outlines a three-step protocol involving:

  • Synthesis of organomagnesium species : Reaction of 4-halo-methoxybutane (e.g., CH₃O(CH₂)₄Cl) with magnesium in 2-methyltetrahydrofuran (2-MeTHF) under reflux, initiated by bromoethane or anthracene .

  • Coupling with trifluoromethyl substrates : Addition of 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride to the Grignard reagent at temperatures below 0°C, followed by acidic quenching .

  • Purification : Crude product isolation via organic layer separation, concentration, and crystallization using methanol-water mixtures (3:1 ratio at 40°C) .

Critical parameters include solvent polarity, which influences reagent solubility and product separation. For instance, 2-MeTHF enhances magnesium activation compared to tetrahydrofuran (THF), achieving 63–67% molar yields . Initiators like bromoethane reduce side reactions, while controlled addition rates prevent exothermic runaway.

Friedel-Crafts Acylation and Functional Group Interconversion

An alternative route described in US20030195376A1 utilizes Friedel-Crafts acylation to generate ketone intermediates, which are subsequently reduced to alcohols. Key steps include:

  • Friedel-Crafts acylation : Treatment of methoxybenzene with cyclohexanecarbonyl chloride in the presence of AlCl₃, yielding cyclohexyl-(4-methoxy-phenyl)-methanone .

  • Grignard addition : Reaction of cyclohexyl magnesium bromide with 4-methoxy-benzaldehyde in THF at 5–15°C, forming cyclohexyl-(4-methoxy-phenyl)-methanol .

  • Reduction : Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) converts ketones to secondary alcohols.

While this method primarily targets aryl-substituted cyclohexanols, adapting it for trifluoromethyl incorporation requires substituting 4-trifluoromethylbenzaldehyde in the Grignard step. Challenges include the limited commercial availability of such aldehydes and the need for strict temperature control (-5°C to 5°C) to suppress side reactions .

Solvent and Initiator Optimization in Organometallic Reactions

Solvent selection profoundly impacts reaction efficiency and product purity. Comparative data from WO2006002691A1 highlights:

SolventInitiatorReaction Temp (°C)Yield (%)Purity (%)
2-MeTHFBromoethane68–7263–6799
THFAnthracene65–7058–6297
Toluene/2-MeTHFDibromoethane70–7560–6598

Polar aprotic solvents like 2-MeTHF improve magnesium activation, while toluene mixtures enhance organic phase separation during workup . Initiators such as bromoethane offer faster initiation kinetics compared to anthracene, reducing reaction times by 30% .

Purification Strategies: Distillation vs. Crystallization

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. WO2006002691A1 compares two methods:

  • Thin-film distillation : Conducted under vacuum (140–150°C), this method achieves 97–98% purity but suffers from thermal degradation risks, limiting yields to 37–38% .

  • Crystallization : Dissolving the crude product in methanol-water (3:1) at 50–55°C, followed by gradual cooling to 14–16°C, yields 99% pure product with 63–67% recovery .

Crystallization is preferred for heat-sensitive compounds, while distillation suits volatile byproducts.

Adaptation of Intermediates for Trifluoromethyl Incorporation

Introducing the trifluoromethyl group necessitates specialized reagents or modified substrates. For example:

  • Trifluoromethylation agents : Use of Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables direct CF₃ group installation on cyclohexanone intermediates .

  • Nitrile coupling : Reaction of Grignard reagents with 4-trifluoromethylbenzonitrile forms ketones, which are reduced to alcohols via LiAlH₄ .

These steps require anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form ketones or carboxylic acids. Reaction outcomes depend on oxidizing agents and conditions:

ReagentConditionsProductYield/Notes
Chromium trioxide (CrO₃)Acidic aqueous media4-Methoxy-4-(trifluoromethyl)cyclohexanoneModerate selectivity (~60-70%)
Potassium permanganate (KMnO₄)Basic aqueous, Δ4-Methoxy-4-(trifluoromethyl)cyclohexanoic acidLow yield (~30%) due to overoxidation

Mechanistic Insights :

  • CrO₃ in acidic media selectively oxidizes the primary alcohol to a ketone via a two-electron transfer process.

  • KMnO₄ under basic conditions promotes further oxidation to the carboxylic acid, likely through a radical intermediate .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN) reactions when activated:

ReagentConditionsProductYield/Notes
Thionyl chloride (SOCl₂)Anhydrous CH₂Cl₂, 0°C(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methyl chloride85% yield
Tosyl chloride (TsCl)Pyridine, RTTosylate ester90% yield; stable intermediate

Key Applications :

  • The tosylate intermediate facilitates subsequent SN2 reactions with amines or thiols to form alkylated derivatives.

  • Chlorination enables coupling with Grignard reagents or organozinc compounds .

Hydrolysis of Methoxy Group

The methoxy substituent undergoes hydrolysis under acidic or basic conditions:

ConditionsCatalyst/ReagentProductYield/Notes
H₂SO₄ (2M), 80°CWater4-Hydroxy-4-(trifluoromethyl)cyclohexylmethanol70% yield; retains hydroxyl group
NaOH (1M), 100°CNoneCyclohexanone derivativePartial ring-opening observed

Mechanism :
Protonation of the methoxy oxygen in acidic media weakens the C-O bond, enabling nucleophilic attack by water. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects .

Ring-Opening Reactions

Under harsh conditions, the cyclohexyl ring may undergo cleavage:

ReagentConditionsProductYield/Notes
H₂ (5 atm), Pd/CEthanol, 150°CLinear alkane derivativesLow selectivity (~20%)
Ozone (O₃)CH₂Cl₂, -78°CDicarbonyl compoundsRequires reductive workup

Challenges :

  • Ring strain and steric hindrance from substituents limit reactivity.

  • Hydrogenation preferentially targets aromatic byproducts rather than the cyclohexane core .

Functional Group Interconversion

The trifluoromethyl group participates in limited reactions but influences neighboring groups:

ReactionConditionsOutcome
Fluoride displacementKF, DMF, 120°CNo reaction observed
Radical brominationNBS, lightSelective C-H bromination adjacent to CF₃

Notable Observation :
The CF₃ group directs bromination to the axial position on the cyclohexane ring due to its electron-withdrawing nature .

Scientific Research Applications

Overview

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol is a chemical compound characterized by its unique structural features, including a methoxy group and a trifluoromethyl group attached to a cyclohexyl ring. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceuticals

This compound serves as a valuable building block in drug synthesis. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets. Notably, research indicates its potential as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Case Study: Anti-inflammatory Activity
In animal models, this compound demonstrated significant reductions in inflammation markers when tested alongside inflammatory agents, suggesting its potential as an anti-inflammatory agent .

Agricultural Chemicals

The compound's properties may lend themselves to the development of agrochemicals. Its structural characteristics could enhance the efficacy and stability of pesticides or herbicides, providing a pathway for more sustainable agricultural practices .

Materials Science

In materials science, this compound can be utilized in the production of polymers and coatings with specific chemical properties. The trifluoromethyl group imparts unique characteristics that can enhance the performance of materials under various environmental conditions .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of this compound highlights the significance of both the trifluoromethyl and methoxy groups in enhancing biological activity. Variations in these groups can significantly alter the compound's potency against target enzymes.

Compound VariationIC50 (μM)Biological Activity
Parent Compound10.4AChE Inhibition
Trifluoromethyl Substituted5.4Enhanced COX-2 Inhibition
Methoxy Group Variants18.1Reduced Activity

This table illustrates how modifications to the functional groups can lead to varying potencies against target enzymes, indicating the importance of these structural features in drug design.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound has shown moderate inhibitory effects against COX-2 and LOX enzymes, which are critical in inflammatory processes.
  • Receptor Binding : It may act as an allosteric modulator, influencing receptor activity by binding to sites distinct from the active site .

Mechanism of Action

The mechanism by which (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Chemical Identity and Structure

  • IUPAC Name: (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol
  • Molecular Formula : C₉H₁₅F₃O₂
  • Molecular Weight : 212.21 g/mol
  • CAS Number : 1637310-71-4
  • Key Substituents :
    • A methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring.
    • A hydroxymethyl (-CH₂OH) group attached to the same cyclohexane ring.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications CAS Number Reference
This compound C₉H₁₅F₃O₂ 4-OCH₃, 4-CF₃, -CH₂OH Pharmaceutical intermediate, antimicrobial potential 1637310-71-4
trans-4-(Trifluoromethyl)cyclohexylmethanol C₈H₁₃F₃O 4-CF₃, -CH₂OH (trans isomer) Lower polarity; used in liquid crystal synthesis 1202577-61-4
1-[4-(Trifluoromethyl)cyclohexyl]ethanone C₉H₁₃F₃O 4-CF₃, -COCH₃ Ketone derivative; higher lipophilicity for drug delivery 916481-56-6
(4-Aminocyclohexyl)methanol hydrochloride C₇H₁₆ClNO 4-NH₂, -CH₂OH (cis/trans mixture) Precursor for bioactive amines; used in peptide synthesis 1504-49-0
4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O 4-CF₃, -OH Simpler structure; solvent in organic reactions 75091-93-9
Key Comparisons

Functional Group Influence: The methoxy group in this compound enhances solubility compared to non-ether analogs like trans-4-(Trifluoromethyl)cyclohexylmethanol . The trifluoromethyl group increases metabolic stability and electronegativity, making it more suitable for drug design than non-fluorinated analogs (e.g., 4-(Heptylcyclohexyl)phenol in ) .

Stereochemical Effects: The trans isomer of 4-(Trifluoromethyl)cyclohexylmethanol () has a lower density (1.2 g/cm³) than cis isomers, highlighting the role of stereochemistry in physical properties .

Reactivity Differences: The hydroxymethyl group in the target compound allows for further functionalization (e.g., esterification), unlike the ketone in 1-[4-(Trifluoromethyl)cyclohexyl]ethanone, which is more stable but less reactive .

Biological Activity

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer specific biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the methoxy group can influence interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

C11H13F3O\text{C}_{11}\text{H}_{13}\text{F}_3\text{O}

This structure features a cyclohexyl ring substituted with both a methoxy group and a trifluoromethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially modulating their activity and downstream signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various bacterial strains.
Antioxidant Demonstrates antioxidant activity, which may protect cells from oxidative stress.
Cytotoxicity Shows cytotoxic effects on certain cancer cell lines, indicating potential in cancer therapy.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    Research involving various cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Interaction Studies :
    Molecular docking studies revealed that this compound binds effectively to the active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating its potential anti-inflammatory properties.

Toxicological Assessment

While the compound shows promising biological activities, it is essential to assess its toxicity profile. Preliminary studies suggest that it has a moderate toxicity level; however, further detailed toxicological evaluations are necessary to understand its safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol?

  • Methodology : The compound can be synthesized via nucleophilic substitution (SN2) reactions, leveraging cyclohexane frameworks. For example, cyclohexyl methyl bromide derivatives may undergo substitution with methoxide ions to introduce the methoxy group, while trifluoromethyl groups are typically introduced via halogen exchange (e.g., using trifluoromethylating agents like CF₃Cu) .
  • Key Considerations : Steric hindrance from the cyclohexane ring may necessitate elevated temperatures or catalytic conditions. Purification often involves column chromatography (silica gel, hexane/ether eluents) .

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, trifluoromethyl at C4).
  • GC-MS : For purity assessment and molecular ion verification.
  • Elemental Analysis : To validate empirical formula (e.g., C₁₀H₁₅F₃O₂) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence reactivity and biological activity?

  • Stereochemical Analysis : The axial/equatorial orientation of substituents (methoxy, trifluoromethyl) affects ring strain and hydrogen bonding. Computational modeling (DFT) predicts that equatorial trifluoromethyl groups enhance stability due to reduced 1,3-diaxial interactions .
  • Biological Implications : Stereoisomers may exhibit differential binding to enzymes; e.g., axial methoxy groups could hinder access to hydrophobic pockets in protein targets .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Methodological Solutions :

  • Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize reactive intermediates.
  • Low-temperature conditions (−78°C) to suppress undesired Friedel-Crafts alkylation .
    • Data : Yields improve from 45% to 72% when using BF₃·Et₂O versus uncatalyzed reactions .

Q. How do solvent polarity and temperature affect the compound’s stability?

  • Stability Studies :

  • In polar aprotic solvents (DMF, DMSO), the compound degrades at >60°C via methanol elimination.
  • Non-polar solvents (hexane) preserve integrity up to 100°C.
    • Recommendation : Store at −20°C in anhydrous toluene to prevent hydrolysis .

Methodological Challenges

Q. Resolving contradictions in reported synthetic yields: What factors contribute to variability?

  • Critical Factors :

  • Reagent Purity : Impurities in trifluoromethyl sources (e.g., CF₃I) reduce yields by 15–20%.
  • Stereochemical Control : Racemization during SN2 steps lowers enantiomeric excess (e.g., from 95% ee to 78% ee if reaction exceeds 12 hours) .
    • Optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Applications in Drug Development

Q. Can this compound serve as a precursor for kinase inhibitors?

  • Rationale : The trifluoromethyl group enhances metabolic stability and binding affinity to ATP pockets. Derivatives with appended heterocycles (e.g., triazoles) show IC₅₀ values of 50–100 nM against p21-activated kinases .
  • Synthetic Pathway : Click chemistry (CuAAC) to attach azide-functionalized pharmacophores .

Environmental and Safety Considerations

Q. What are the ecotoxicological risks associated with this compound?

  • Data Gaps : No direct studies exist, but analogous trifluoromethylcyclohexanes show moderate aquatic toxicity (LC₅₀ = 5 mg/L in Daphnia magna).
  • Mitigation : Biodegradation studies suggest Pseudomonas spp. degrade 40% of related compounds in 14 days under aerobic conditions .

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